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Compound of Interest

Compound Name: Methyl pyrimidine-5-carboxylate

Cat. No.: B183937

The pyrimidine ring is a cornerstone of modern medicinal chemistry and chemical biology. As
an essential component of nucleobases like cytosine, thymine, and uracil, it is fundamental to
the structure of DNA and RNA.[1] This inherent biological relevance has made the pyrimidine
scaffold a privileged structure in drug design, frequently enhancing the pharmacokinetic and
pharmacodynamic properties of therapeutic agents.[2] Its ability to form hydrogen bonds and
act as a bioisostere for other aromatic systems makes it a versatile core for interacting with a
wide array of biological targets.[2]

Methyl pyrimidine-5-carboxylate emerges as a particularly valuable derivative. It serves not
as an end-product but as a strategic intermediate, offering a stable, easily handled solid form
with two key points for chemical modification: the ester at the 5-position and the aromatic
nitrogen-containing ring itself. This guide will elucidate the pathways to harness its synthetic
potential.

Physicochemical & Structural Data

A precise understanding of a compound's physical properties is the foundation of its effective
application in the laboratory. The data below has been compiled from verified sources to
ensure accuracy for experimental design.
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Property Value Reference(s)
CAS Number 34253-01-5 [3114]
Molecular Formula CeHeN202 [4]

Molecular Weight 138.12 g/mol

Appearance White to off-white solid/powder  [5]

Melting Point 76-81 °C [6]

IUPAC Name ::n;i)h::;z:;midine{)' [4]
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Synthesis Strategies: From Precursors to Product

The synthesis of Methyl pyrimidine-5-carboxylate can be approached from two primary
directions: modification of a pre-existing pyrimidine ring or de novo construction of the ring from
acyclic precursors. The choice of method depends on starting material availability, required
scale, and desired purity profile.

Strategy A: De Novo Ring Construction via
Condensation

The most versatile and widely employed methods for pyrimidine synthesis involve the
condensation of a three-carbon (C-C-C) fragment with an N-C-N fragment, such as an amidine.
[7] A general and high-yielding approach for producing 2-substituted pyrimidine-5-carboxylates
has been described, which can be adapted for the unsubstituted target compound.[38][9]

The causality behind this strategy lies in the electrophilic nature of the C-C-C fragment and the
nucleophilic character of the amidine. The reaction proceeds through a series of condensation
and cyclization steps, ultimately eliminating water to form the stable aromatic pyrimidine ring.
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Caption: General workflow for de novo pyrimidine synthesis.[8]

Strategy B: Direct Esterification of 5-
Pyrimidinecarboxylic Acid

When the corresponding carboxylic acid is readily available, direct esterification is the most
straightforward route. Standard esterification conditions (e.g., methanol with a catalytic amount
of strong acid like H2SOa) are effective. For sensitive substrates or small-scale synthesis where
purification can be challenging, conversion of the acid to an acid chloride followed by reaction
with methanol is a reliable alternative.

A documented method involves dissolving crude pyrimidine-5-carboxylic acid in a solvent
mixture and using a Diazald apparatus, which generates diazomethane in situ.[10]

Causality: Diazomethane is a potent methylating agent that reacts rapidly and cleanly with
carboxylic acids to form methyl esters. The only byproduct is nitrogen gas, which simplifies
workup significantly. However, diazomethane is highly toxic and explosive, and this procedure
should only be performed by experienced chemists in a suitable fume hood with appropriate
safety precautions.

This protocol is chosen for its high yield, operational simplicity, and avoidance of highly
hazardous reagents like diazomethane. It is a self-validating system because the intermediate
acid chloride is highly reactive and drives the reaction to completion upon addition of methanol.
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Materials:

5-Pyrimidinecarboxylic acid

Thionyl chloride (SOCI2)

Anhydrous Methanol (MeOH)

Anhydrous Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCOs) solution
Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSQOa)

Rotary evaporator, magnetic stirrer, ice bath, appropriate glassware

Step-by-Step Methodology:

e Acid Chloride Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere,

suspend 5-pyrimidinecarboxylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5
eq) dropwise at 0 °C.

o Rationale: Thionyl chloride is an excellent reagent for converting carboxylic acids to acid
chlorides. The reaction is performed at O °C to control the exothermic reaction and
minimize side products. Anhydrous conditions are critical as both SOCIz and the resulting
acid chloride react with water.

Reaction Completion: Allow the mixture to warm to room temperature and then gently reflux
for 2 hours. The suspension should become a clear solution, indicating the formation of the
soluble acid chloride.

o Rationale: Refluxing provides the necessary activation energy to drive the reaction to
completion. Visual confirmation of dissolution is a reliable indicator.

Removal of Excess Reagent: Cool the mixture to room temperature and carefully remove the
solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
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o Rationale: Thionyl chloride is volatile and must be completely removed before adding the
alcohol to prevent unwanted side reactions. A trap containing a sodium hydroxide solution
is recommended to neutralize the corrosive vapors.

» Esterification: Re-dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C in an
ice bath. Add anhydrous methanol (3.0 eq) dropwise.

o Rationale: The reaction of the acid chloride with methanol is highly exothermic. Dropwise
addition at 0 °C maintains control. An excess of methanol ensures the reaction goes to
completion.

o Workup and Purification: After stirring for 1 hour at room temperature, quench the reaction by
slowly adding saturated NaHCOs solution until effervescence ceases. Transfer the mixture to
a separatory funnel and extract the aqueous layer twice with DCM.

o Rationale: The NaHCOs solution neutralizes any remaining acidic species (like HCI
byproduct). Multiple extractions ensure complete recovery of the product from the
aqueous phase.

e Drying and Isolation: Combine the organic layers, wash with brine, dry over anhydrous
MgSOa4, filter, and concentrate under reduced pressure. The resulting crude solid can be
purified by recrystallization (e.g., from ethyl acetate/hexanes) to yield pure Methyl
pyrimidine-5-carboxylate.

o Rationale: The brine wash removes residual water, and MgSOa is a fast and effective
drying agent. Recrystallization is a robust method for purifying crystalline solids to high

purity.

Analytical Characterization: A Self-Validating
System

Confirming the identity and purity of the synthesized compound is non-negotiable. A
combination of spectroscopic methods provides a comprehensive and self-validating
"fingerprint" of the molecule.
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Technique Expected Data

Signals corresponding to the three distinct
1H NMR aromatic protons on the pyrimidine ring and a
singlet for the methyl ester protons.[4][11]

Resonances for the ester carbonyl carbon, the
13C NMR methyl carbon, and the four unique carbons of

the pyrimidine ring.[12]

Characteristic stretches for C=0 (ester), C-0O,

FT-IR )

aromatic C=C and C=N bonds.[13][14]

A molecular ion peak (M+) corresponding to the
Mass Spec. .

molecular weight of 138.12.[13]
HPLC A single major peak indicating high purity.

Chemical Reactivity & Applications in Drug
Discovery

Methyl pyrimidine-5-carboxylate is a versatile scaffold. Its reactivity can be selectively
targeted at either the ester functional group or the pyrimidine ring, making it a valuable starting
point for building molecular complexity.

Key Transformations and Applications:

o Ester Hydrolysis: The methyl ester can be easily hydrolyzed to 5-pyrimidinecarboxylic acid
using aqueous base (e.g., LIOH, NaOH) followed by acidic workup. This carboxylic acid is a
key pharmacophore in certain drug candidates, such as dihydroxypyrimidine (DHP) inhibitors
of viral enzymes.[15][16]

o Amidation: The ester can be converted to a wide range of amides via direct reaction with
amines (aminolysis) or by first converting to the acid chloride. Pyrimidine-5-carboxamides
are being actively investigated as potent and selective inhibitors of Nicotinamide N-
methyltransferase (NNMT), a therapeutic target for diabetes and metabolic disorders.[17]

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-pyrimidine-5-carboxylate
https://m.chemicalbook.com/SpectrumEN_34253-01-5_1HNMR.htm
https://www.mdpi.com/2073-4352/13/1/52
https://www.rsc.org/suppdata/c9/nj/c9nj02139f/c9nj02139f1.pdf
https://www.mdpi.com/1420-3049/27/10/3314
https://www.rsc.org/suppdata/c9/nj/c9nj02139f/c9nj02139f1.pdf
https://www.benchchem.com/product/b183937?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9441020/
https://www.jocpr.com/articles/a-green-and-efficient-hydrolysis-of-methyl-5chloropyrazine2carboxylate-to-5chloro-pyrazine2carboxylic-acid.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8040032/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Ring Functionalization: While the unsubstituted pyrimidine ring is relatively electron-deficient
and resistant to electrophilic substitution, it is susceptible to nucleophilic attack, especially if
activated by an appropriate leaving group. The chloro-substituted analogue, Methyl 2-
chloropyrimidine-5-carboxylate, is a prime example. The chlorine at the 2-position is readily
displaced by nucleophiles (e.g., amines, thiols) or used in cross-coupling reactions (e.g.,
Suzuki, Buchwald-Hartwig) to build more complex structures.[5][18][19]

Key Derivatives

Hydrolysis 5-Pyrimidinecarboxylic
(LIOH, Hz0) Acid
(e.g., for DHP Inhibitors)

Aminolysis
Methyl \ (R2NH) Pyrimidine-5-carboxamides
Pyrimidine-5-carboxylatej (e.g., for NNMT Inhibitors)

Activation then
Substitution/Coupling
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(via activated analogues)

Click to download full resolution via product page
Caption: Synthetic utility of Methyl pyrimidine-5-carboxylate.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. Methyl pyrimidine-5-carboxylate is
classified as a hazardous substance and must be handled accordingly.

GHS Hazard Profile
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Category Code Description

Pictograms GHSO05, GHS07 Corrosion, Exclamation Mark
Signal Word Danger [20][21]

Hazard Statements H315 Causes skin irritation[4][21]

Causes serious eye damage[4]

H318
[21]
May cause respirato
H335 _ .y- P Y
irritation[4][21]
Target Organs Respiratory System [20]

Protocol: Safe Handling and Storage

Engineering Controls: Always handle this compound inside a certified chemical fume hood to
avoid inhalation of dust.

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety
goggles that provide a complete seal around the eyes.[20]

Dispensing: When weighing and transferring the solid, use techniques that minimize dust
generation (e.g., weighing on creased paper, careful spatula work).

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from
incompatible materials such as strong oxidizing agents and strong bases.[6]

Emergency Procedures:

o Skin Contact: Immediately wash the affected area with plenty of soap and water for at
least 15 minutes. Remove contaminated clothing.

o Eye Contact: Immediately flush eyes with copious amounts of water for at least 15
minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical
attention.[21]
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o Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek
medical attention.[21]

o Spills: Carefully sweep up the solid material, avoiding dust generation, and place itin a
sealed container for disposal. Clean the spill area with soap and water.

References
o Sigma-Aldrich.Methyl pyrimidine-5-carboxylate 95. [URL:

https://www.sigmaaldrich.com/US/en/product/aldrich/658406][3]

Ningbo Inno Pharmchem Co., Ltd.Exploring the Synthesis and Reactivity of Methyl 2-
chloropyrimidine-5-carboxylate. [URL: https://www.inno-pharmchem.

Sigma-Aldrich.Methyl pyrimidine-5-carboxylate 95 Safety Information. [URL:
https://www.sigmaaldrich.com/US/en/product/aldrich/658406][22]

ChemicalBook.METHYL PYRIMIDINE-5-CARBOXYLATE synthesis. [URL:
https://www.chemicalbook.com/synthesis/34253-01-5.htm][12]

Stenutz.methyl pyrimidine-5-carboxylate. [URL: https://www.stenutz.eu/chem/solv34253-
01-5][4]

ChemSrc.METHYL PYRIMIDINE-5-CARBOXYLATE | 34253-01-5. [URL:
https://www.chemsrc.com/en/cas/34253-01-5 274716.html][24]

AstaTech.METHYL PYRIMIDINE-5-CARBOXYLATE CAS#: 34253-01-5. [URL:
https://www.astatechinc.

PubChem.Methyl pyrimidine-5-carboxylate. [URL:
https://pubchem.ncbi.nim.nih.gov/compound/253902][5]

He, T., et al. (2020). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and
carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. RSC Medicinal
Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7780004/][17]

Mansoura University.SYNTHESIS OF PYRIMIDINE DERIVATIVES. [URL:
https://www.mans.edu.eg/facphar/arabic/dept/10/10-3/10-3-1.pdf][9]

Santa Cruz Biotechnology.Methyl pyrimidine-5-carboxylate | CAS 34253-01-5. [URL:
https://www.scbt.

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis
of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. [URL: https://www.thieme-
connect.de/products/ejournals/abstract/10.1055/s-2002-25767][10]

Royal Society of Chemistry.Supporting Information - Nanocrystalline CdS thin film... [URL:
https://www.rsc.org/suppdata/c9/nj/c9nj00445a/c9nj00445al.pdf][15]

SynQuest Laboratories.Methyl pyrimidine-5-carboxylate Safety Data Sheet. [URL:
https://www.synquestlabs.com/sds/4H23-1-04][23]

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=4H00%2F4H23-1-04.pdf
https://www.benchchem.com/product/b183937?utm_src=pdf-body
https://www.benchchem.com/product/b183937?utm_src=pdf-body
https://www.benchchem.com/product/b183937?utm_src=pdf-body
https://www.benchchem.com/product/b183937?utm_src=pdf-body
https://www.benchchem.com/product/b183937?utm_src=pdf-body
https://www.benchchem.com/product/b183937?utm_src=pdf-body
https://www.benchchem.com/product/b183937?utm_src=pdf-body
https://www.benchchem.com/product/b183937?utm_src=pdf-body
https://www.benchchem.com/product/b183937?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Fulop, F., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-
methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast
Cancer Cell Lines. MDPI. [URL: https://www.mdpi.com/1420-3049/27/10/3318][16]

Fisher Scientific. SAFETY DATA SHEET - Methyl 2-chloropyrimidine-5-carboxylate. [URL:
https://www.fishersci.com/sds?productName=MO07903ZZ&productDescription=METHYL-2-
CHLOROPYRIMIDINE-5-CARBOXYLATE%2C-97%25%2C-
MAYBRIDGE&vendorld=VN00033239&countryCode=US&language=en][25]
ResearchGate.(PDF) Synthesis and Structure of Methyl 2-Amino-7-aryl-4-oxo-3H-pyrido[2,3-
d]pyrimidine-5-carboxylates. [URL: https://www.researchgate.

ChemWhat.Methyl 2,4-dihydroxy-6-MethylpyriMidine-5-carboxylate (CAS No. 869891-41-8)
SDS. [URL: https://www.

Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part Il. Nucleophilic substitution
reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical
Society C: Organic. [URL:
https://pubs.rsc.org/en/content/articlelanding/1967/j3/j39670001172][20]
ChemicalBook.METHYL PYRIMIDINE-5-CARBOXYLATE(34253-01-5) 1H NMR spectrum.
[URL: https://www.chemicalbook.com/spectrum/34253-01-5 1HNMR.htm][13]
CNKI.Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from
Halophiles. [URL: https://en.cnki.com.cn/Article_en/CJFDTotal-SPKX201509012.htm][28]
Benchchem.Methyl 2-chloropyrimidine-5-carboxylate| CAS 287714-35-6. [URL:
https://www.benchchem.com/product/b1095][21]

Organic Chemistry Portal.Pyrimidine synthesis. [URL: https://www.organic-
chemistry.org/synthesis/heterocycles/pyrimidines.shtm][11]

MDPI.Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations
of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. [URL:
https://www.mdpi.com/1422-0067/24/1/409][14]

ACS Publications.Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for
Treating Diabetes. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.1c00150][19]
MDPI.Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and
Future Aspects. [URL: https://www.mdpi.com/1424-8247/17/10/1258][1]

ACS Publications.Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. [URL:
https://pubs.acs.org/doi/10.1021/ja01180a049][29]

National Center for Biotechnology Information.Recent Advances in Pyrimidine-Based Drugs.
[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8956244/][2]

ChemScene.Methyl 2-chloropyrimidine-5-carboxylate | CAS 287714-35-6. [URL:
https://www.chemscene.

National Center for Biotechnology Information.Optimization and Mechanistic
Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. [URL:

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/product/b183937?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6636040/][31]
Sigma-Aldrich.2-chloropyrimidine-5-carboxylic acid AldrichCPR. [URL:
https://www.sigmaaldrich.com/US/en/product/aldrich/716180][32]

National Center for Biotechnology Information.Reaction Scope of Methyl 1,2,3-Triazine-5-
carboxylate with Amidines and Impact of C4/C6 Substitution. [URL:
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8484964/][33]

MDPI.Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-
carboxylate. [URL: https://www.mdpi.com/2673-4133/3/3/23][34]

Journal of Chemical and Pharmaceutical Research.A green and efficient hydrolysis of methyl
5-chloropyrazine-2-carboxylic acid ester. [URL: https://www.jocpr.com/articles/a-green-and-
efficient-hydrolysis-of-methyl-5chloropyrazine2carboxylic-acid-ester.pdf][18]

Indian Academy of Sciences.One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-
carboxamide using ammonium chloride under solvent free condition. [URL:
https://www.ias.ac.in/article/fulltext/jcsc/131/06/0080][35]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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